
(2',5'-Dichloro-4-fluoro-biphenyl-3-yl)-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2’,5’-Dichloro-4-fluoro-biphenyl-3-yl)-methanol is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of two chlorine atoms and one fluorine atom on the biphenyl structure, along with a methanol group attached to the third carbon of the biphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2’,5’-Dichloro-4-fluoro-biphenyl-3-yl)-methanol typically involves the following steps:
Halogenation: The biphenyl core is first halogenated to introduce chlorine and fluorine atoms at the desired positions. This can be achieved using reagents such as chlorine gas and fluorine gas or their respective halogenating agents.
Grignard Reaction: The halogenated biphenyl is then subjected to a Grignard reaction with a suitable Grignard reagent, such as methylmagnesium bromide, to introduce the methanol group at the third carbon position.
Hydrolysis: The resulting intermediate is hydrolyzed to yield (2’,5’-Dichloro-4-fluoro-biphenyl-3-yl)-methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(2’,5’-Dichloro-4-fluoro-biphenyl-3-yl)-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the halogen atoms or to convert the methanol group to a methyl group.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used under appropriate conditions.
Major Products
Oxidation: (2’,5’-Dichloro-4-fluoro-biphenyl-3-yl)-aldehyde or (2’,5’-Dichloro-4-fluoro-biphenyl-3-yl)-carboxylic acid.
Reduction: (2’,5’-Dichloro-4-fluoro-biphenyl-3-yl)-methyl.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(2’,5’-Dichloro-4-fluoro-biphenyl-3
Properties
Molecular Formula |
C13H9Cl2FO |
|---|---|
Molecular Weight |
271.11 g/mol |
IUPAC Name |
[5-(2,5-dichlorophenyl)-2-fluorophenyl]methanol |
InChI |
InChI=1S/C13H9Cl2FO/c14-10-2-3-12(15)11(6-10)8-1-4-13(16)9(5-8)7-17/h1-6,17H,7H2 |
InChI Key |
MHUFFWVTSVYMOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CC(=C2)Cl)Cl)CO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


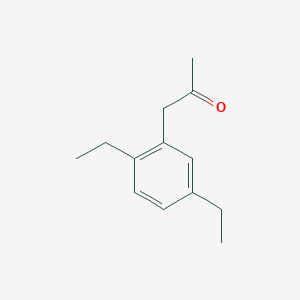
![(S)-5-(Diphenyl((trimethylsilyl)oxy)methyl)-2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B14066152.png)
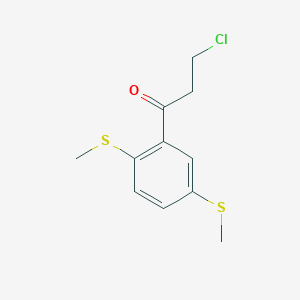
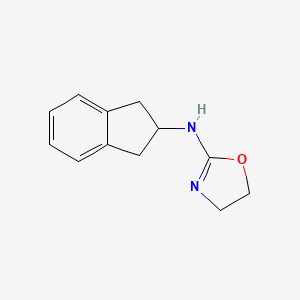
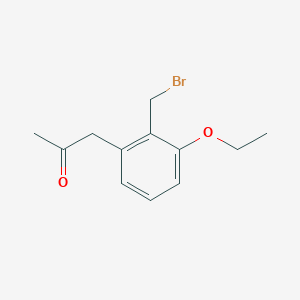
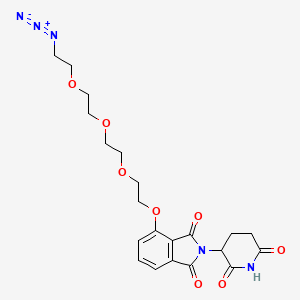

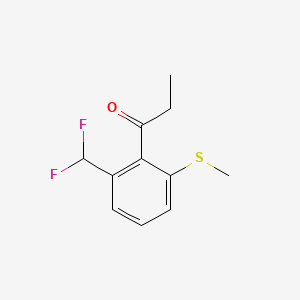
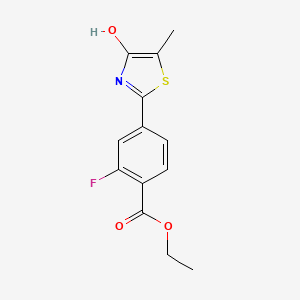
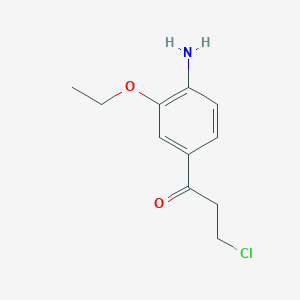
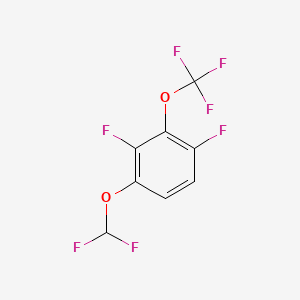
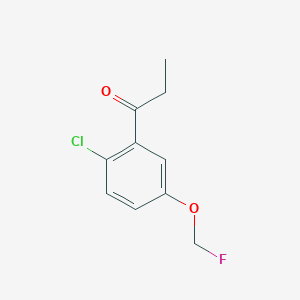
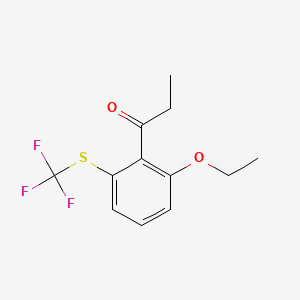
![[4-Chloro-2-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine](/img/structure/B14066233.png)
